N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Description
N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS No. 483993-11-9) is a synthetic organic compound with the molecular formula C₁₇H₁₆FN₅O₂ and a molecular weight of 341.340 g/mol . Its structure features a tetrazole ring (a five-membered heterocycle containing four nitrogen atoms), a 4-fluorophenyl amide group, and a 4-methoxyphenyl substituent.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-25-14-8-2-11(3-9-14)10-15(16-20-22-23-21-16)17(24)19-13-6-4-12(18)5-7-13/h2-9,15H,10H2,1H3,(H,19,24)(H,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHYYOCNADAPOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reactions: The tetrazole intermediate is then coupled with a 4-fluorophenyl and 4-methoxyphenyl precursor using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amidation: The final step involves the formation of the amide bond through an amidation reaction, typically using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potential use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzyme active sites or receptor proteins, modulating their activity. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize carboxylate substrates. Additionally, the fluorine atom can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of tetrazole-containing propanamide derivatives.
Structural Analogs with Varying Methoxyphenyl Substitution
and highlight three analogs synthesized by Santa Cruz Biotechnology, differing in the position of the methoxy group on the phenyl ring:
Key Observations :
- Steric and Electronic Effects : The position of the methoxy group (para, meta, or ortho) influences electron density and steric hindrance. For example, the para-substituted methoxy group in the target compound may enhance resonance stabilization compared to ortho or meta positions .
- Biological Implications : Methoxy groups in the para position are often associated with improved membrane permeability due to reduced polarity, which could favor the target compound in drug design .
Analogs with Alternative Heterocyclic Cores
Several compounds in the evidence replace the tetrazole ring with other heterocycles, altering pharmacological profiles:
(a) Triazole Derivatives
describes 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., compounds 7–9). These feature a triazole-thione core instead of tetrazole, with sulfonyl and difluorophenyl groups. The triazole ring provides fewer hydrogen bond acceptors (3 vs.
(b) Imidazole Derivatives
discusses PF-5006739 , a CK1δ/ε inhibitor with an imidazole-pyrimidine core and fluorophenyl group. Unlike the target compound, PF-5006739 includes a piperidine linker and oxazole, enhancing blood-brain barrier penetration. The IC₅₀ values for CK1δ (4 nM) highlight the role of fluorophenyl in kinase inhibition, suggesting that the target compound’s fluorophenyl moiety could similarly modulate enzyme interactions .
Biological Activity
N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound is depicted below:
| Property | Value |
|---|---|
| Molecular Formula | C17H16FN5O2 |
| Molecular Weight | 329.33 g/mol |
| CAS Number | 483993-11-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize carboxylate substrates. Additionally, the presence of the fluorine atom enhances binding affinity through hydrogen bonding and hydrophobic interactions, which may contribute to its pharmacological effects.
Biological Activities
-
Anti-inflammatory Properties :
- Studies have indicated that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines in various cellular models.
-
Analgesic Effects :
- The compound has demonstrated analgesic properties in animal models, suggesting its potential as a non-opioid analgesic alternative. The mechanism involves modulation of pain pathways through receptor interaction.
- Antitumor Activity :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | <10 | Antitumor |
| N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | <15 | Moderate anti-inflammatory |
| N-(4-methylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | <20 | Weak analgesic |
The presence of the fluorine atom in this compound significantly enhances its metabolic stability and binding affinity compared to other halogenated derivatives .
Case Studies
-
In Vivo Studies :
- In a study involving a murine model, administration of this compound resulted in a marked decrease in inflammatory markers compared to control groups, supporting its potential therapeutic use in inflammatory diseases.
- Cell Line Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
